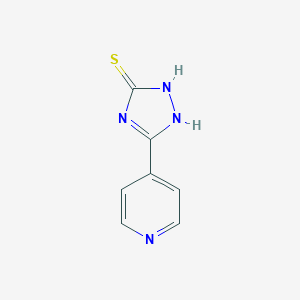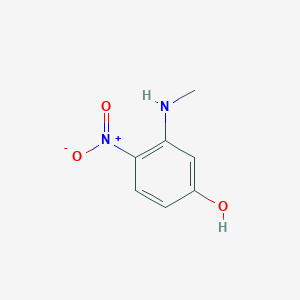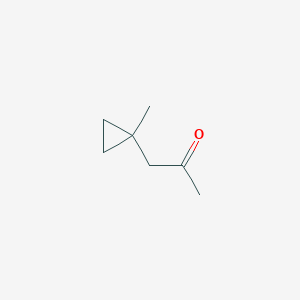
1-(1-Methylcyclopropyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)propan-2-one, also known as 2-methylcyclopropanone (2-MCP) or methylcyclopropanone, is an organic compound with the chemical formula C4H8O. It is a colorless liquid with a pleasant, fruity smell. 2-MCP is an important intermediate in the synthesis of pharmaceuticals, fragrances, polymers, and other materials. It is also used as a solvent, a fuel additive, and an agricultural insecticide.
Scientific Research Applications
Effects on Fruits and Vegetables
Ripening and Senescence Inhibition : 1-MCP is extensively studied for its role in inhibiting ethylene perception, which delays ripening and senescence in fruits and vegetables. This has significant implications for extending the shelf life and maintaining the quality of agricultural produce (Watkins, 2006).
Broad Application Range : The compound is effective in a wide range of fruits, vegetables, and floriculture crops. It works at low concentrations and is used to understand the role of ethylene in plants more deeply (Blankenship & Dole, 2003).
Preharvest Applications : Research indicates potential for preharvest applications of 1-MCP in horticultural crops, particularly in citrus, to control unwanted defoliation and improve postharvest quality (Burns, 2008).
Meta-Analysis of Climacteric Fruit Ripening : A meta-analysis showed that 1-MCP treatment significantly impacts various ripening indicators, positively affecting the delay in ripening and quality maintenance in climacteric fruits (Zhang et al., 2020).
Other Applications
Storage Quality Improvement : 1-MCP, combined with other treatments like calcium chloride, has been shown to improve the storage quality and shelf life of products like fresh-cut strawberries (Aguayo, Jansasithorn, & Kader, 2006).
Ethylene Action Inhibition : Research on structural analogues of 1-MCP, like 1-ethylcyclopropene (1-ECP) and 1-propylcyclopropene (1-PCP), demonstrates their effectiveness in inhibiting ethylene action in plant systems, thus influencing fruit ripening and storage processes (Feng, Apelbaum, Sisler, & Goren, 2004).
Non-Climacteric Fruit Crops : 1-MCP also shows potential in affecting ripening-related processes in non-climacteric fruits, impacting senescence, physiological disorders, and color changes (Li et al., 2016).
Interactions with Other Treatments : Studies reveal how 1-MCP interacts with other postharvest treatments like diphenylamine, influencing factors like alpha-farnesene concentration and enzyme activities in apples (Apollo Arquiza, Hay, Nock, & Watkins, 2005).
Safety and Hazards
The safety data sheet for 1-(1-Methylcyclopropyl)propan-2-one provides several precautionary statements. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas . The compound should be stored in a well-ventilated place, kept tightly closed, and kept cool .
Mechanism of Action
Target of Action
The primary target of 1-(1-Methylcyclopropyl)propan-2-one is the ethylene receptor in plants . Ethylene is a natural plant hormone that regulates various processes such as the ripening of fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
This compound interacts with its target by tightly binding to the ethylene receptor in plants . This binding effectively blocks the effects of ethylene, acting as a competitive inhibitor .
Biochemical Pathways
The compound affects the ethylene signaling pathway in plants . By inhibiting the ethylene receptor, it prevents the downstream effects of ethylene signaling, which include fruit ripening, flower opening, and leaf shedding .
Result of Action
The result of this compound’s action is the slowing down of the ripening of fruit and the maintenance of the freshness of cut flowers . By blocking the effects of ethylene, the compound effectively slows down processes that are normally regulated by this hormone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The controlled environment in these settings likely enhances the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1-Methylcyclopropyl)propan-2-one are not well-documented. As a ketone, it may participate in biochemical reactions involving the carbonyl group. Specific enzymes, proteins, or other biomolecules that interact with this compound have not been identified in the literature .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently unknown. There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently unknown. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(8)5-7(2)3-4-7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOSBHFUTWCHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508008 |
Source


|
| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13905-14-1 |
Source


|
| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

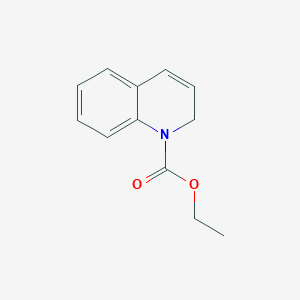
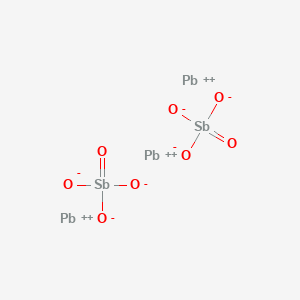
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

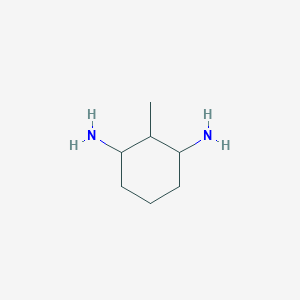
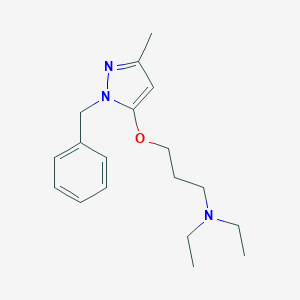

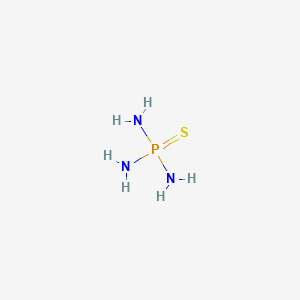


![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
